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molecular formula C11H16O2 B8546640 3-(1-Hydroxypentyl)phenol

3-(1-Hydroxypentyl)phenol

Cat. No. B8546640
M. Wt: 180.24 g/mol
InChI Key: RUMUPMSZUNLFBX-UHFFFAOYSA-N
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Patent
US04794188

Procedure details

A dried 1 L 3-neck flask equipped with a N2 inlet, reflux condenser, mechanical stirrer and a 500 ml drppping funnel was charged with 24.3 g (1.0 mol) of magnesium and 50 ml of anhydrous ether. To this was added 15 g (0.11 mol) of 1-bromobutane (Aldrich 23,988-7) and one crystal of iodine. The dropping funnel was charged with 122 g (0.89 mol) of 1-bromobutane and 100 ml. of anhydrous ether. After the contents of the reaction flask began to reflux, the flask was cooled with a water/ice bath and the 1-bromobutane solution was added at such a rate as to maintain a gentle reflux. After the addition was complete the reaction mixture was refluxed for one-half hour, then cooled to 0° C. in an ice/water bath. The dropping funnel was then charged with 38.0 g (0.311 mol) of 3-hydroxybenzaldehyde (Aldrich H 1,980-8) and 250 ml of anhydrous ether. This slurry was added over a 1 hour period. After the addition the reaction mixture was allowed to warm up to room temperature and was stirred overnight. The reaction mixture was neutralized with 900 ml of 5% aqueous HCl. The reaction mixture was extracted with 2×500 ml of ethyl acetate, the organic extracts combined, washed with 1L of water, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was recrystallized from ethyl acetate to yield 44.0 g (79%) of 1-(3-hydroxyphenyl)-1-pentanol, m.p. 120°-122° C.
Quantity
24.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
122 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
38 g
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
900 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH2:4][CH2:5][CH3:6].II.[OH:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=1)[CH:13]=[O:14].Cl>CCOCC>[OH:9][C:10]1[CH:11]=[C:12]([CH:13]([OH:14])[CH2:3][CH2:4][CH2:5][CH3:6])[CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
[Mg]
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
BrCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
122 g
Type
reactant
Smiles
BrCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC
Step Five
Name
Quantity
38 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
900 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dried 1 L 3-neck flask equipped with a N2 inlet
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the flask was cooled with a water/ice bath
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for one-half hour
ADDITION
Type
ADDITION
Details
This slurry was added over a 1 hour period
Duration
1 h
ADDITION
Type
ADDITION
Details
After the addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with 2×500 ml of ethyl acetate
WASH
Type
WASH
Details
washed with 1L of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C=C(C=CC1)C(CCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 221.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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